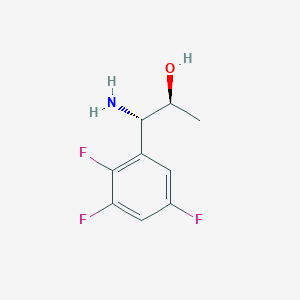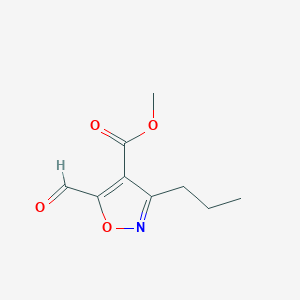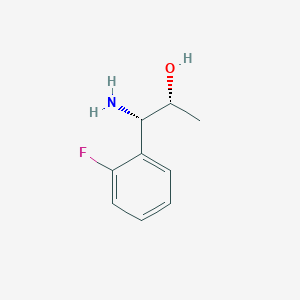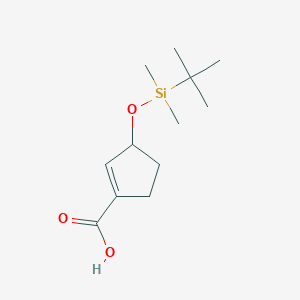
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid is a compound that features a cyclopentene ring substituted with a tert-butyldimethylsilyl (TBS) group and a carboxylic acid group. The TBS group is commonly used in organic synthesis as a protecting group for alcohols due to its stability under a variety of conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid typically involves the protection of a hydroxyl group with a tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The cyclopentene ring can be introduced through various cyclization reactions, and the carboxylic acid group can be added via oxidation reactions .
Industrial Production Methods
The use of continuous flow reactors and other advanced techniques may be employed to increase efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The TBS group can be removed under acidic conditions to reveal the hydroxyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic conditions, such as treatment with hydrochloric acid (HCl), can be used to remove the TBS group
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of the free hydroxyl group
Applications De Recherche Scientifique
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-((tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid involves its ability to act as a protecting group for hydroxyl groups, thereby preventing unwanted reactions during synthetic processes. The TBS group can be selectively removed under acidic conditions, allowing for the controlled release of the hydroxyl group .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-((tert-Butyldimethylsilyl)oxy)-1-propanol: Similar in structure but with a propanol backbone instead of a cyclopentene ring.
tert-Butyl (RS)-3-methoxy-cyclopent-1-ene-carboxylate: Similar in structure but with a methoxy group instead of a TBS group.
Uniqueness
3-((Tert-butyldimethylsilyl)oxy)cyclopent-1-ene-1-carboxylic acid is unique due to its combination of a cyclopentene ring, a TBS-protected hydroxyl group, and a carboxylic acid group. This combination allows for versatile reactivity and application in various fields of research and industry .
Propriétés
Formule moléculaire |
C12H22O3Si |
|---|---|
Poids moléculaire |
242.39 g/mol |
Nom IUPAC |
3-[tert-butyl(dimethyl)silyl]oxycyclopentene-1-carboxylic acid |
InChI |
InChI=1S/C12H22O3Si/c1-12(2,3)16(4,5)15-10-7-6-9(8-10)11(13)14/h8,10H,6-7H2,1-5H3,(H,13,14) |
Clé InChI |
BCQAPRRSZLRIJI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CCC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


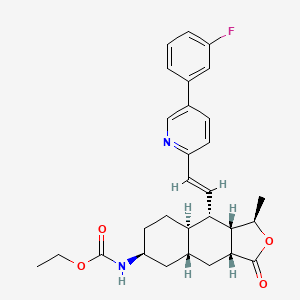
![Benzyl [2,4'-Bipiperidine]-1-Carboxylate Hydrochloride](/img/structure/B13057912.png)
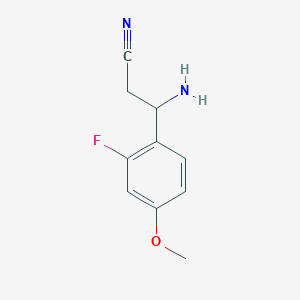
![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)

![5-[(5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-9-yl-methyl]-thiophene-3-carboxylicacidmethylester](/img/structure/B13057950.png)
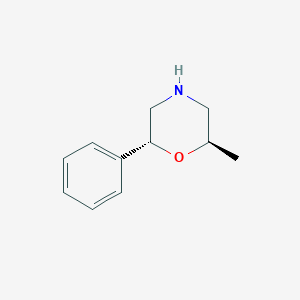
![N-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B13057960.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13057962.png)
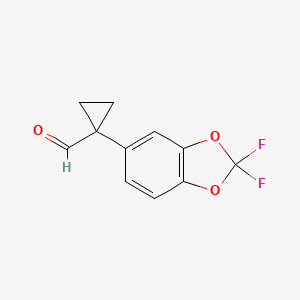
![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)
